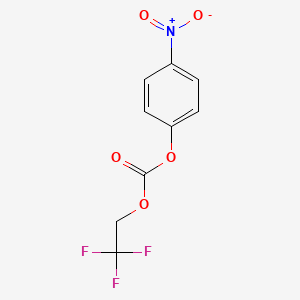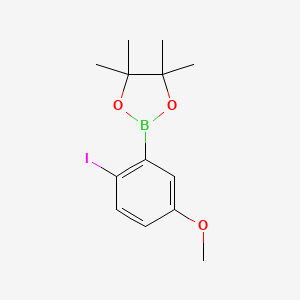
6-Fluoro-1-phenyl-1,2,3-benzotriazole
Vue d'ensemble
Description
6-Fluoro-1-phenyl-1,2,3-benzotriazole is a chemical compound with the molecular formula C12H8FN3. It has a molecular weight of 213.21 . The compound is known for its purity, which is typically around 98% .
Molecular Structure Analysis
The InChI code for 6-Fluoro-1-phenyl-1,2,3-benzotriazole is1S/C12H8FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Fluoro-1-phenyl-1,2,3-benzotriazole has a molecular weight of 213.21 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the resources.Applications De Recherche Scientifique
Antitumor Properties
Fluorinated benzothiazoles, including structures related to 6-Fluoro-1-phenyl-1,2,3-benzotriazole, have been synthesized and evaluated for their potential antitumor activities. These compounds exhibit potent cytotoxicity in vitro against certain human cancer cell lines, such as breast (MCF-7, MDA 468) and cervical (HeLa) cancers, while showing selectivity by sparing nonmalignant and other cancer cell lines. The mechanism involves the induction of cytochrome P450 CYP1A1, crucial for antitumor specificity (Hutchinson et al., 2001; Racané et al., 2006).
Antimicrobial and Antifungal Activity
Novel amides and imidazole compounds derived from 6-fluoro-1,3-benzothiazol have shown significant antibacterial and antifungal activities, comparable or slightly better than standard medicinal compounds like chloramphenicol and amphotericin B. These studies highlight the potential of fluorinated benzothiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015; Sathe et al., 2011).
Antiviral Activity
Fluorinated 3-phenyl-1,2,4-benzotriazines, which share a core structure with 6-Fluoro-1-phenyl-1,2,3-benzotriazole, have been synthesized and tested for their antiviral activities. These compounds have demonstrated effectiveness against pathogenic viruses, including those causing severe diseases like smallpox, showcasing their potential as antiviral agents (Kotovskaya et al., 2007).
Enzyme Inhibition
Derivatives have also been evaluated for their ability to inhibit crucial enzymes such as acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), which are important targets in the treatment of diseases like Alzheimer's. These studies reveal the potential therapeutic applications of fluorinated benzothiazole derivatives in neurodegenerative diseases (Pejchal et al., 2011).
Imaging Agents
Fluorinated benzothiazoles are being explored as novel probes for positron emission tomography (PET) imaging to target tyrosine kinase in cancers. Their development as carbon-11 labeled compounds enhances the visualization of cancerous cells, aiding in diagnosis and treatment planning (Wang et al., 2006).
Material Science
In material science, fluorinated benzotriazole derivatives have been used in the design and synthesis of organic solar cells. These compounds serve as electron donors, demonstrating significant power conversion efficiency when used in solution-processed organic bulk heterojunction solar cells. This application highlights the versatility of fluorinated benzotriazole derivatives beyond biomedical research, extending to renewable energy technologies (Keshtov et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoro-1-phenylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPNUIWSHHSDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-phenyl-1,2,3-benzotriazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



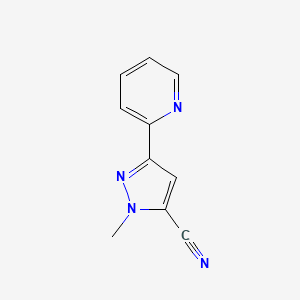
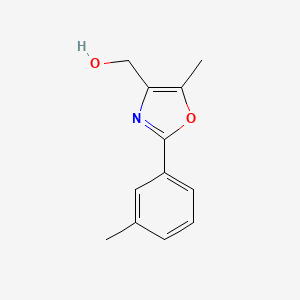
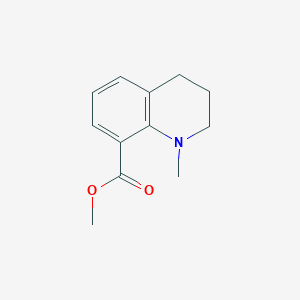
![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)
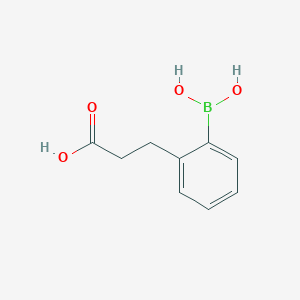

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)


